Disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate
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Overview
Description
Preparation Methods
The preparation of Ethyl 2,2-diethoxyethylcyanoacetate typically involves the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions. This synthetic route is relatively straightforward and yields the desired compound efficiently . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Ethyl 2,2-diethoxyethylcyanoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2,2-diethoxyethylcyanoacetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the synthesis of biologically active small molecules that can be used in biological studies and drug development.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2-diethoxyethylcyanoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the cyano and ethoxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of desired products in synthetic processes.
Comparison with Similar Compounds
Ethyl 2,2-diethoxyethylcyanoacetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Similar in structure but lacks the ethoxy groups, making it less versatile in certain reactions.
Methyl 2,2-diethoxyethylcyanoacetate: Similar but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Diethyl malonate: Another ester with similar reactivity but different applications in organic synthesis. The uniqueness of Ethyl 2,2-diethoxyethylcyanoacetate lies in its specific functional groups that provide versatility in various chemical reactions and applications.
Properties
CAS No. |
3746-79-0 |
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Molecular Formula |
C20H15N2NaO7S2 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
sodium;hydride;5-hydroxy-6-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O7S2.Na.H/c23-20-15-6-3-7-18(30(24,25)26)14(15)8-9-17(20)22-21-16-10-11-19(31(27,28)29)13-5-2-1-4-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;+1;-1 |
InChI Key |
ZLKRHHYYMHXMRY-UHFFFAOYSA-N |
Canonical SMILES |
[H-].C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)O.[Na+] |
Origin of Product |
United States |
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